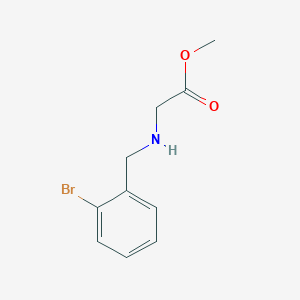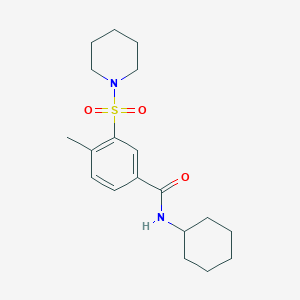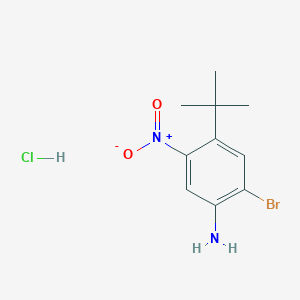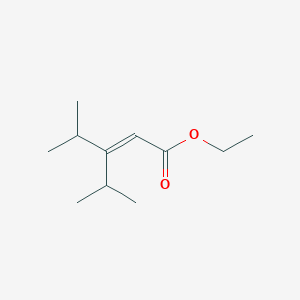
Potassium (2-ethylphenyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (2-ethylphenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is part of a special class of organoboron reagents known for their stability and versatility in various chemical reactions. Potassium trifluoroborates are particularly valued in organic synthesis due to their moisture and air stability, making them easier to handle compared to other boron reagents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium (2-ethylphenyl)trifluoroborate can be synthesized through the reaction of 2-ethylphenylboronic acid with potassium bifluoride. The general reaction involves the conversion of boronic acids to trifluoroborate salts using potassium bifluoride (KHF2). This method is advantageous due to its simplicity and the stability of the resulting trifluoroborate salts .
Industrial Production Methods
Industrial production of potassium trifluoroborates typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (2-ethylphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Oxidation Reactions: The compound can participate in oxidation reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction typically involves the use of palladium catalysts and bases such as potassium carbonate.
Oxidation: Oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or other peroxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura cross-coupling, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Potassium (2-ethylphenyl)trifluoroborate has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium (2-methylthiophenyl)trifluoroborate
Uniqueness
Potassium (2-ethylphenyl)trifluoroborate is unique due to the presence of the 2-ethylphenyl group, which can impart specific electronic and steric properties to the compound. This can influence its reactivity and selectivity in chemical reactions, making it suitable for specific applications where other trifluoroborates may not be as effective .
Eigenschaften
Molekularformel |
C8H9BF3K |
|---|---|
Molekulargewicht |
212.06 g/mol |
IUPAC-Name |
potassium;(2-ethylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C8H9BF3.K/c1-2-7-5-3-4-6-8(7)9(10,11)12;/h3-6H,2H2,1H3;/q-1;+1 |
InChI-Schlüssel |
IBWLWEQJPWKGIW-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC=CC=C1CC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(7-ethyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one](/img/structure/B13573632.png)


![2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride](/img/structure/B13573651.png)





![3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13573697.png)


